molecular formula C12H9NO2 B1301837 4-Pyridin-3-yl-benzoic acid CAS No. 4385-75-5

4-Pyridin-3-yl-benzoic acid

Cat. No. B1301837
CAS RN: 4385-75-5
M. Wt: 199.2 g/mol
InChI Key: GYUKEVKPDRXPAB-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-benzoic acid is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Pyridin-3-yl-benzoic acid or its derivatives has been reported in several studies . For instance, one study described the hydrothermal synthesis of metal complexes using a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid . Another study reported the synthesis of N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)]}-benzamides from the corresponding substituted benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Pyridin-3-yl-benzoic acid consists of a pyridine ring linked to a benzoic acid fragment . The crystal structure of a similar compound, 4-(3-(pyridin-3-yl)ureido)benzoic acid, has been elucidated, showing a non-coplanar structure .


Chemical Reactions Analysis

4-Pyridin-3-yl-benzoic acid has been used in the formation of metal-organic frameworks (MOFs) for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . The MOFs showed robustness to cycling through sorption/desorption processes .


Physical And Chemical Properties Analysis

4-Pyridin-3-yl-benzoic acid is a solid substance at room temperature . It has a molecular weight of 199.21 .

Scientific Research Applications

Luminescence and Magnetism in Coordination Polymers

The coordination polymers synthesized from 3-pyridin-3-yl-benzoic acid and lanthanide nitrates exhibit unique luminescent and magnetic properties. In these polymers, different lanthanide ion centers contribute to their luminescent characteristics, such as the emission of red and green luminescence in specific complexes. Additionally, the magnetic analysis suggests antiferromagnetic character in some complexes, highlighting their potential in magnetic materials research (Hou et al., 2013).

Solvatochromism in Metal-Organic Frameworks

The use of 4-(pyridin-4-yl)benzoic acid in metal-coordination networks leads to solvatochromic metal-organic frameworks (MOFs). These MOFs display water-induced phase transformations and exhibit a range of colors depending on the solvent, demonstrating significant potential for applications in solvatochromism and phase transition studies (Mehlana et al., 2012).

Novel Complex Architectures

The synthesis of novel coordination polymers using 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid results in various architectures. These polymers demonstrate the versatile coordination abilities of the ligand and possess unique properties like antiferromagnetic interactions and luminescence, making them interesting for materials science research (Du et al., 2016).

Ligand Binding Modes in Cytochrome P450

Investigating the binding modes of 4-(Pyridin-3-yl)-benzoic acid in cytochrome P450 monooxygenases provides insights into enzyme-substrate interactions. These studies are significant for understanding enzyme catalysis and drug design, as they explore the variations in UV-vis spectral responses induced by different substrates (Podgorski et al., 2020).

Condensation Mechanisms in Organic Synthesis

4-Pyridinecarboxaldehyde and aminobenzoic acids undergo condensation reactions, with 4-(pyridine-3-yl-methylene amino) benzoic acid being a notable product. Studying these mechanisms enhances understanding in organic synthesis, particularly in the formation of novel compounds (Arsene et al., 2022).

Multi-Stimuli-Responsive Properties

Compounds derived from 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides and 4-pyridin-3-yl-benzoic acid demonstrate aggregation-enhanced emission and multi-stimuli-responsive properties. These properties are critical in the development of responsive materials for various applications (Srivastava et al., 2017).

Safety And Hazards

4-Pyridin-3-yl-benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUKEVKPDRXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363918
Record name 4-Pyridin-3-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-3-yl-benzoic acid

CAS RN

4385-75-5
Record name 4-Pyridin-3-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridin-3-ylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of the obtained ethyl 4-(3-pyridyl)benzoate (2.14 g) in ethanol (20 ml) was added 1 N sodium hydroxide solution (15 ml), and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (15 ml). The precipitate was filtered, washed with water and dried to give the title compound (1.488 g).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-boronobenzoic acid (1.66 g, 10 mmol) and 3-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) were added. The mixture was degassed and purged withed nitrogen. The mixture was stirred under reflux for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.7 g of white solid of 4-(pyridin-3-yl)benzoic acid. Yield: 85%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

To a mixture of 4-(3-pyridyl)toluene (35 g, 0.207 mol) in pyridine (400 ml) and water (400 ml) was added KMnO4 (163 g, 1.03 mol) in portions and refluxed for 12 h. The reaction mixture was filtered through celite and acidified with conc. HCl. The product was washed with water and dried to give 4-(3-pyridyl)benzoic acid (32 g, 76%) as a white solid. To a mixture of 4-(3-pyridyl)benzoic acid (22 g, 0.11 mol) in THF (2.51), mCPBA (152 g, 0.44 mol, 50%) was added and stirred at RT for 12 h. The solid was filtered, and washed with THF to give 4-(1-oxido-3-pyridinyl)benzoic acid (20 g, 86%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Procedure J′: 648 mg of 4-Pyridin-3-yl-benzoic acid methyl ester (3.04 mmol) is dissolved in 15 ml of MeOH and 10 ml of 1N NaOH is added. The reaction mixture is stirred at 50° C. for 30 min and room temperature for overnight. MeOH is removed in vacuo and the residue is acidified to pH=4.0 by 1N HCl. Crystals are filtered and washed by water and dried to give 578 mg of 4-pyridin-3-yl-benzoic acid (96%). 1H-NMR (DMSO): 13.1 (br, 1H), 8.98 (m, 1H), 8.64 (m, 1H), 8.17 (m, 1H), 8.07 (d, 2H, J=8.0 Hz), 7.89 (d, 2H, J=8.0 Hz), 7.57 (m, 1H).
Quantity
648 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
WH Fang, GY Yang - Journal of Solid State Chemistry, 2014 - Elsevier
… As a continuation, taken into account the size of ligand for making more open frameworks with potential application, lengthened nicotinic acid, 4-pyridin-3-yl-benzoic acid (HL) was …
Number of citations: 8 www.sciencedirect.com
L Tang, Y Wu, F Fu, P Zhang, N Wang… - Journal of Coordination …, 2010 - Taylor & Francis
… A new coordination polymer, [Co 2 (μ-H 2 O)(4,3-pybz) 4 ] n (1), has been hydrothermally synthesized from Co(NO 3 ) 2 · 6H 2 O and an unsymmetrical 4-pyridin-3-yl-benzoic acid (4,3-…
Number of citations: 2 www.tandfonline.com
HW Kuai, XC Cheng, XH Zhu - Journal of Coordination Chemistry, 2011 - Taylor & Francis
Aqueous medium reactions of transition metal salts with HL under hydrothermal conditions at 90C led to two new coordination polymers, [M(L) 2 (H 2 O) 2 ] · H 2 O [M = Co(1) and Mn(2); …
Number of citations: 12 www.tandfonline.com
L Tang, F Fu, Y Wu, X Hou, L Gao - Journal of Coordination …, 2011 - Taylor & Francis
Coordination polymers of CuII and NiII with 3-pyridin-3-yl-benzoic acid (3, 3-Hpybz),{[Cu (3, 3-pybz) 2 (CH3OH)] Á (DMF)} n (1) and {[Ni (3, 3-pybz) 2 (H2O)] Á (H2O)} n (2), were …
Number of citations: 6 www.tandfonline.com
MN Podgorski, JS Harbort, T Coleman, JE Stok… - Biochemistry, 2020 - ACS Publications
The cytochrome P450 superfamily of heme monooxygenases catalyzes important chemical reactions across nature. The changes in the optical spectra of these enzymes, induced by …
Number of citations: 21 pubs.acs.org
MN Podgorski, T Coleman, PD Giang… - Inorganic …, 2021 - ACS Publications
The cytochrome P450 (CYP) superfamily of heme monooxygenases is involved in a range of important chemical biotransformations across nature. Azole-containing molecules have …
Number of citations: 5 pubs.acs.org
MN Podgorski, JHZ Lee, JS Harbort… - Journal of Inorganic …, 2023 - Elsevier
… to the normal peaks from the 14 N pyrrole nitrogens in either species which would indicate direct nitrogen coordination to the heme and are observed for 4-pyridin-3-yl-benzoic acid with …
Number of citations: 4 www.sciencedirect.com
YF Zhang, JP Ma, QK Liu, YB Dong - Acta Crystallographica Section …, 2013 - scripts.iucr.org
The novel asymmetric bridging ligand 1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole (L) has been used to construct the coordination polymers catena-poly[[[…
Number of citations: 3 scripts.iucr.org
H Mohamed, A Ghith, SG Bell - Journal of Inorganic Biochemistry, 2023 - Elsevier
The cytochrome P450 superfamily of heme-thiolate monooxygenase enzymes can catalyse various oxidation reactions. The addition of a substrate or an inhibitor ligand induces …
Number of citations: 4 www.sciencedirect.com
F Wei-Hui, W Zhi-Long… - CHINESE …, 2010 - … CHEMICAL SOC C/O DEPT INT …
Number of citations: 0

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